molecular formula C20H18N4O4S B10871004 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B10871004
M. Wt: 410.4 g/mol
InChI Key: FJZXTHSFHJBYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with benzyl, hydroxy, and methyl groups, as well as a nitrophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The benzyl, hydroxy, and methyl groups are introduced through selective alkylation and hydroxylation reactions.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 4-nitrophenyl acetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzyl and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: Its unique electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biochemical pathways involving pyrimidine derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H18N4O4S/c1-13-17(11-14-5-3-2-4-6-14)19(26)23-20(21-13)29-12-18(25)22-15-7-9-16(10-8-15)24(27)28/h2-10H,11-12H2,1H3,(H,22,25)(H,21,23,26)

InChI Key

FJZXTHSFHJBYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.